molecular formula C14H12BrN3O4S B5813849 2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B5813849
M. Wt: 398.23 g/mol
InChI Key: KMXBEPMOOAAVMK-CXUHLZMHSA-N
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Description

2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a combination of bromine, nitro, phenoxy, thiophene, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Nitration and Bromination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the para position relative to the hydroxyl group.

    Ether Formation: The brominated nitrophenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.

    Hydrazide Formation: The phenoxy compound is then reacted with hydrazine to form the hydrazide derivative.

    Condensation: Finally, the hydrazide is condensed with a thiophene aldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Condensation: Aldehydes or ketones, typically under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

    Condensation: Formation of hydrazones or related compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups could play roles in binding interactions, while the hydrazide and thiophene moieties might be involved in specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate
  • 2-((4-bromo-2-nitrophenoxy)methyl)-2-methyloxirane

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, may enhance its electronic properties and make it suitable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O4S/c1-9(13-3-2-6-23-13)16-17-14(19)8-22-12-5-4-10(15)7-11(12)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXBEPMOOAAVMK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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